N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]pyridine-3-carboxamide
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Overview
Description
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C20H19N3O4S and a molecular weight of 397.44756 g/mol . This compound is known for its unique structure, which includes a nicotinamide moiety linked to a sulfonylphenyl group through an ethoxyanilino bridge . It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]pyridine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethoxyaniline Intermediate: Ethoxyaniline is synthesized by reacting aniline with ethyl bromide in the presence of a base such as sodium hydroxide.
Sulfonylation: The ethoxyaniline intermediate is then sulfonylated using a sulfonyl chloride derivative to form the sulfonylphenyl intermediate.
Coupling with Nicotinamide: The final step involves coupling the sulfonylphenyl intermediate with nicotinamide under acidic or basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity.
Modulating Signaling Pathways: Interfering with cellular signaling pathways, leading to altered cellular responses.
Inducing Apoptosis: Promoting programmed cell death in cancer cells.
Comparison with Similar Compounds
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]pyridine-3-carboxamide can be compared with other similar compounds, such as:
N-{4-[(4-methoxyanilino)sulfonyl]phenyl}nicotinamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-{4-[(4-aminophenyl)sulfonyl]phenyl}nicotinamide: Contains an amino group instead of an ethoxyanilino group.
N-{4-[(4-chloroanilino)sulfonyl]phenyl}nicotinamide: Features a chloro group instead of an ethoxyanilino group.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C20H19N3O4S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O4S/c1-2-27-18-9-5-17(6-10-18)23-28(25,26)19-11-7-16(8-12-19)22-20(24)15-4-3-13-21-14-15/h3-14,23H,2H2,1H3,(H,22,24) |
InChI Key |
AVAJXRIXCFGJDF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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